3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide
Description
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Properties
IUPAC Name |
3,4,5-triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O5S/c1-5-30-18-12-15(13-19(31-6-2)21(18)32-7-3)22(28)24-14-20-25-26-23(33)27(20)16-10-8-9-11-17(16)29-4/h8-13H,5-7,14H2,1-4H3,(H,24,28)(H,26,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTSVUOBKJYBFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NNC(=S)N2C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3,4,5-Triethoxy-N-[[4-(2-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]benzamide is a compound of significant interest due to its potential biological activities. The structure incorporates a triazole ring, known for its diverse pharmacological properties including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound through various studies and data.
Chemical Structure
The compound can be represented as follows:
Anticancer Activity
Research indicates that compounds containing the triazole moiety exhibit promising anticancer properties. A study highlighted the synthesis of various triazole derivatives and their cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer) . The synthesized analogs demonstrated varying degrees of activity, with some derivatives showing significant inhibition of cell proliferation.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 12.5 |
| Other Derivative 1 | MCF-7 | 10.0 |
| Other Derivative 2 | Bel-7402 | 15.0 |
Antimicrobial Activity
The antimicrobial properties of triazole derivatives have been extensively documented. A comparative study showed that compounds similar to this compound exhibited effective antibacterial activity against various pathogens .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
Anti-inflammatory Activity
The anti-inflammatory potential of triazole derivatives has also been investigated. Compounds with similar structures have shown inhibition of pro-inflammatory cytokines in vitro. For instance, a derivative was tested for its ability to reduce TNF-alpha levels in macrophage cultures .
Case Study 1: Synthesis and Evaluation
In one study, researchers synthesized a series of triazole derivatives including the target compound and evaluated their biological activities. The results indicated that the introduction of ethoxy groups significantly enhanced the anticancer activity compared to unsubstituted analogs .
Case Study 2: Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications on the phenyl ring and the triazole nitrogen atoms could lead to enhanced biological activity. The presence of methoxy groups was found to improve solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
